

# Application Note: Ring-Opening Polymerization Initiated by Thulium Triflate

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## Compound of Interest

Compound Name: *thulium(3+);trifluoromethanesulfonate*

Cat. No.: *B8112661*

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## Executive Summary

Thulium triflate (Tm(OTf))

) represents a distinct class of "water-tolerant" Lewis acid catalysts within the lanthanide series. Unlike traditional organometallic initiators (e.g., aluminum alkoxides) that require rigorous exclusion of moisture, Tm(OTf)

exhibits remarkable stability and catalytic activity even in the presence of trace impurities. This guide details the application of Tm(OTf)

in the Ring-Opening Polymerization (ROP) of two distinct monomer classes: cyclic ethers (via cationic mechanism) and cyclic esters (via activated monomer mechanism). We specifically highlight its utility in "Janus polymerization," a dual-mechanism approach for synthesizing block copolymers.

## Mechanistic Principles

The catalytic versatility of Tm(OTf)

stems from its high oxophilicity and hard Lewis acidity. It activates oxygen-containing heterocycles, making them susceptible to nucleophilic attack. The specific pathway depends entirely on the monomer and co-initiator used.

## Pathway A: Cationic ROP (Cyclic Ethers)

- Target Monomers: 1,3-Dioxolane (DO), Tetrahydrofuran (THF).
- Mechanism: Tm(OTf)

coordinates to the ether oxygen, inducing ring strain. An initiator (often an epoxide or the catalyst itself in high concentrations) triggers ring opening, generating an oxonium ion active center.

- Key Feature: This pathway is sensitive to basic impurities but robust against protic sources compared to living anionic systems.

## Pathway B: Activated Monomer Mechanism (Cyclic Esters)

- Target Monomers:

-Caprolactone (

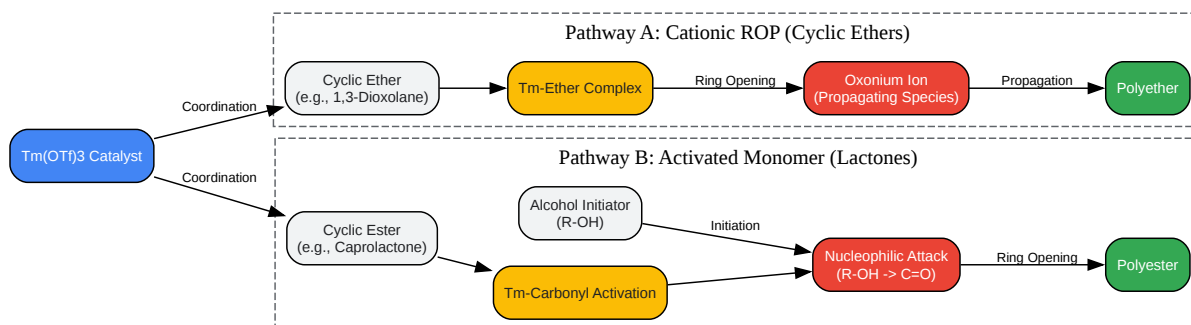
-CL), Lactide (LA).

- Mechanism: Tm(OTf)

acts as an electrophilic activator. It coordinates to the carbonyl oxygen of the lactone, increasing the electrophilicity of the carbonyl carbon. An exogenous alcohol (e.g., benzyl alcohol) acts as the nucleophile, attacking the activated carbonyl to open the ring.

- Key Feature: Requires a protic initiator (alcohol) to define the chain end and molecular weight.

## Pathway Visualization



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Figure 1: Dual mechanistic pathways for  $\text{Tm}(\text{OTf})_3$

mediated polymerization. Pathway A proceeds via cationic propagation, while Pathway B utilizes an activated monomer mechanism involving an alcohol initiator.

## Experimental Protocols

### Protocol A: Cationic Polymerization of 1,3-Dioxolane

Based on Janus polymerization methodologies (Shen et al., 2022).

Materials:

- Monomer: 1,3-Dioxolane (DO), dried over CaH and distilled.
- Catalyst: Thulium(III) triflate ( $\text{Tm}(\text{OTf})_3$ ), dried in vacuo at 150°C for 4h.
- Initiator: Phenyl glycidyl ether (PGE) (acts as an epoxy initiator).
- Solvent: Toluene (anhydrous) or Bulk.

### Step-by-Step Procedure:

- Catalyst Prep: In a glovebox (N atmosphere), weigh Tm(OTf) (10.0 mg, 16  $\mu$ mol) into a flame-dried Schlenk tube.
- Monomer Addition: Add 1,3-Dioxolane (1.0 mL, 14.3 mmol) to the tube.
- Initiation: Add Phenyl glycidyl ether (2.0  $\mu$ L, 14.7  $\mu$ mol) via microsyringe.
  - Note: The epoxy ring opens first, generating the initial carbocation/alkoxide species that propagates the DO polymerization.
- Reaction: Seal the tube and stir at 25°C for 2–4 hours. The viscosity will increase significantly.
- Quenching: Terminate the reaction by adding 0.5 mL of ammoniacal methanol (5% NH<sub>3</sub> in MeOH).
- Purification: Precipitate the polymer into cold diethyl ether or hexane. Dry in vacuo at 40°C.

## Protocol B: ROP of $\epsilon$ -Caprolactone (Activated Monomer)

Standard Lewis Acid-Catalyzed Polyesterification.

### Materials:

- Monomer:
  - $\epsilon$ -Caprolactone ( $\epsilon$ -CL), dried over CaH<sub>2</sub> and distilled under reduced pressure.
- Catalyst: Tm(OTf)

- Initiator: Benzyl Alcohol (BnOH).<sup>[1][2][3][4]</sup>

#### Step-by-Step Procedure:

- Stoichiometry: Target a Degree of Polymerization (DP) of 100.
  - [CL] : [BnOH] : [Tm] = 100 : 1 : 0.5
- Assembly: In a glovebox, combine Tm(OTf) (31 mg, 0.05 mmol), BnOH (10.8 mg, 0.1 mmol), and -CL (1.14 g, 10 mmol) in a reaction vial.
- Polymerization: Cap the vial and heat to 60°C in an oil bath.
  - Observation: The mixture should remain homogeneous. Reaction time is typically 2–6 hours depending on catalyst loading.
- Monitoring: Aliquots can be taken for H NMR analysis. Monitor the disappearance of the -CL -methylene triplet at 4.2 ppm and the appearance of the polymer signal at 4.0 ppm.
- Work-up: Dissolve the crude polymer in a minimal amount of chloroform (CHCl<sub>3</sub>). Precipitate dropwise into excess cold methanol (-10°C).
- Filtration: Collect the white precipitate by filtration and dry in a vacuum oven at 40°C overnight.

## Data Summary & Expected Results

The following table summarizes typical results obtained using Tm(OTf)

compared to other common catalysts.

Monomer	Co-Initiator	T (°C)	Time (h)	Conv. (%)	( kg/mol )	PDI ( )	Mechanism
1,3-Dioxolane	Epoxy (PGE)	25	4	>90	15 - 45	1.4 - 1.6	Cationic
ε-Caprolactone	Benzyl Alcohol	60	4	>95	10 - 20	1.1 - 1.3	Activated Monomer
L-Lactide	Benzyl Alcohol	100	12	~85	8 - 15	1.2 - 1.4	Activated Monomer

Note: Tm(OTf)

generally yields narrower PDI for lactones compared to aluminum halides, but broader than highly specialized alkoxide catalysts.

## Troubleshooting & Optimization

- Broad PDI (>1.5) in Lactone Polymerization:
  - Cause: Transesterification (back-biting).
  - Solution: Lower the reaction temperature (e.g., from 100°C to 60°C) or stop the reaction at lower conversion (~90%).
- No Polymerization of Dioxolane:
  - Cause: Catalyst hydration.
  - Solution: Tm(OTf)

is hygroscopic. Ensure it is dehydrated (150°C, vacuum) before use. While "water-tolerant" in organic synthesis, cationic ROP is strictly inhibited by water which acts as a chain transfer agent.

- Slow Kinetics:
  - Cause: Low catalyst solubility.
  - Solution: Although Tm(OTf)

is soluble in THF and polar monomers, it may be sparingly soluble in toluene. Perform the reaction in bulk or use a minimum amount of THF to dissolve the catalyst first.

## References

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